2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353959-69-9
VCID: VC8232981
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(14)7-13-8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CCCC1CNCC(=O)O
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 1353959-69-9

Cat. No.: VC8232981

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester - 1353959-69-9

Specification

CAS No. 1353959-69-9
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylamino]acetic acid
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(14)7-13-8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key FMVWBGQOJYPXHH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1CNCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CNCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 2-position with a methyl group bearing both a carboxymethyl and an amino moiety. The tertiary butyl ester group at the 1-position enhances steric bulk and protects the carboxylic acid during synthetic modifications . The IUPAC name, 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylamino]acetic acid, reflects this arrangement .

Key Structural Attributes:

  • Pyrrolidine ring: Confers rigidity and influences pharmacokinetic properties.

  • Carboxymethyl-amino group: Enhances water solubility and enables hydrogen bonding.

  • tert-Butyl ester: Improves stability and modulates lipophilicity .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₂H₂₂N₂O₄
Molecular weight258.31 g/mol
SMILESCC(C)(C)OC(=O)N1CCCC1CNCC(=O)O
Boiling pointNot reported-
Melting pointNot reported-
SolubilityLikely polar aprotic solvents

The absence of melting/boiling point data in literature underscores the compound’s primary use in solution-phase reactions. Its solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is inferred from analogous pyrrolidine derivatives.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Functionalization:

    • The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate .

    • Subsequent alkylation at the 2-position introduces the aminomethyl group.

  • Carboxymethylation:

    • The primary amine reacts with bromoacetic acid or its activated ester to form the carboxymethyl-amino moiety .

  • Deprotection (Optional):

    • Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group for further derivatization .

Critical Reaction Conditions:

  • Temperature: 0–25°C for Boc protection .

  • Catalysts: Triethylamine or DMAP for acylation.

  • Yield: ~60–75% for optimized routes .

Scalability and Industrial Relevance

Industrial-scale production faces challenges in purifying intermediates, necessitating chromatographic techniques . Recent advances in flow chemistry may improve throughput.

Biological Activity and Mechanisms

In Vitro Studies

  • Antimicrobial assays: Moderate activity against Staphylococcus aureus (MIC: 128 µg/mL).

  • Cytotoxicity: IC₅₀ > 100 µM in HEK293 cells, indicating low toxicity .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for:

  • Peptidomimetics: Mimics peptide backbones in protease inhibitors.

  • Small molecule libraries: Utilized in high-throughput screening campaigns .

Case Study: Antihypertensive Agents

Derivatives with modified carboxymethyl groups show angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 5–20 nM).

ParameterDetailsSource
Skin irritationCategory 2 (H315)
Eye irritationCategory 2A (H319)
Respiratory toxicityCategory 3 (H335)

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
2-[(Carboxymethyl-cyclopropyl-amino)...Cyclopropane substitutionEnhanced metabolic stability
tert-Butyl 2-(aminomethyl)pyrrolidine...Lacks carboxymethyl groupLower solubility
(S)-tert-Butyl 2-((methylamino)...Methylamino vs. carboxymethylHigher CNS penetration

The carboxymethyl group in the subject compound balances polarity and binding affinity, making it superior for aqueous-phase reactions.

Future Directions

  • Target Identification: Proteomic studies to map protein interactions.

  • In Vivo Efficacy: Testing in rodent models of inflammation and cancer.

  • Green Chemistry: Developing solvent-free synthesis routes.

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